molecular formula C10H10O2S B14613920 2H-1-Benzothiopyran-3-carboxylic acid, 3,4-dihydro- CAS No. 61020-49-3

2H-1-Benzothiopyran-3-carboxylic acid, 3,4-dihydro-

Cat. No.: B14613920
CAS No.: 61020-49-3
M. Wt: 194.25 g/mol
InChI Key: UTKHLTRHMHQVGS-UHFFFAOYSA-N
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Description

2H-1-Benzothiopyran-3-carboxylic acid, 3,4-dihydro-: is an organic compound with the molecular formula C10H10O2S It is a derivative of benzothiopyran, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzothiopyran-3-carboxylic acid, 3,4-dihydro- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the compound can be synthesized by the reaction of 2-mercaptobenzoic acid with acrolein in the presence of a base, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry to confirm the structure and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzothiopyran-3-carboxylic acid, 3,4-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2H-1-Benzothiopyran-3-carboxylic acid, 3,4-dihydro- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-1-Benzothiopyran-3-carboxylic acid, 3,4-dihydro- involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran, 3,4-dihydro-: Similar structure but contains oxygen instead of sulfur.

    2H-1-Benzothiopyran, 2,3-dihydro-: Differing in the position of the double bond.

    2H-Pyran, 3,4-dihydro-: Lacks the benzene ring and sulfur atom.

Uniqueness

2H-1-Benzothiopyran-3-carboxylic acid, 3,4-dihydro- is unique due to the presence of both a sulfur atom and a carboxylic acid group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

61020-49-3

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

3,4-dihydro-2H-thiochromene-3-carboxylic acid

InChI

InChI=1S/C10H10O2S/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-4,8H,5-6H2,(H,11,12)

InChI Key

UTKHLTRHMHQVGS-UHFFFAOYSA-N

Canonical SMILES

C1C(CSC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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